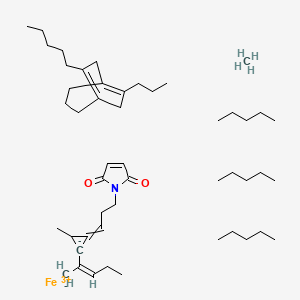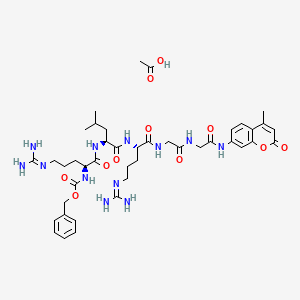
Biotin-PEG(4)-Picolyl-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Biotin-PEG(4)-Picolyl-N3” is a derivative of polyethylene glycol (PEG) that is functionalized with biotin . Biotin is a small vitamin that binds with high affinity to avidin and streptavidin proteins . The PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . Consequently, molecules that have been labeled with Biotin-PEG(4)-Picolyl-N3 exhibit less aggregation when stored in solution compared to molecules labeled with reagents having only hydrocarbon spacers .
Synthesis Analysis
The synthesis of Biotin-PEG(4)-Picolyl-N3 involves the reaction of NHS esters with primary amine groups by nucleophilic attack, forming amide bonds . This reaction occurs at pH 7-9 . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis
The molecular structure of Biotin-PEG(4)-Picolyl-N3 is C25H40N4O10S . It has a molecular weight of 588.67 g/mol . The spacer arm length is 29Å .Chemical Reactions Analysis
The chemical reactions involving Biotin-PEG(4)-Picolyl-N3 are primarily its reactions with primary amine groups to form amide bonds . This process is known as PEGylation and is used to improve the bioavailability and reduce the immunogenicity of peptides or proteins .Scientific Research Applications
Bioconjugation in Biochemistry Research
Biotin-PEG(4)-Picolyl-N3: is widely used in bioconjugation, which involves attaching biotin to various biomolecules for subsequent affinity interactions . This compound, with its PEG spacer, increases solubility and reduces steric hindrance, facilitating the binding of biotinylated molecules to streptavidin-coated surfaces or beads. It’s particularly useful in the purification of proteins and the isolation of specific protein complexes.
Molecular Biology: Proximity Ligation Assays
In molecular biology, Biotin-PEG(4)-Picolyl-N3 is utilized in proximity ligation assays (PLAs) to detect protein-protein interactions . The biotin moiety can be attached to antibodies or other proteins, which, upon binding to their targets, are brought into close proximity, allowing for the ligation of attached oligonucleotides and subsequent amplification and detection.
Pharmaceutical Research: Drug Delivery Systems
Pharmaceutical research leverages Biotin-PEG(4)-Picolyl-N3 for targeted drug delivery systems . The biotin component can be used to target drugs to cells that express high levels of biotin receptors, such as cancer cells, enhancing the therapeutic efficacy and reducing side effects.
Diagnostic Assays Development
In the development of diagnostic assays, Biotin-PEG(4)-Picolyl-N3 serves as a versatile probe . It’s used in enzyme-linked immunosorbent assays (ELISA) and lateral flow assays for the detection of various biomarkers, owing to its strong and specific binding to avidin or streptavidin, which is conjugated to a reporter enzyme or particle.
Therapeutics: Enhancing Drug Formulations
In therapeutics, Biotin-PEG(4)-Picolyl-N3 is used to modify drug formulations . By attaching biotin to therapeutic agents, researchers can improve the drug’s solubility, stability, and bioavailability, which is crucial for effective treatment outcomes.
Biotechnology: Surface Modification
Biotechnology applications of Biotin-PEG(4)-Picolyl-N3 include surface modification of biosensors and microarrays . The biotin moiety allows for the stable attachment of various biomolecules to surfaces, which is essential for the development of sensitive and specific detection technologies.
Future Directions
The use of biotin-tagged proteins through specific immobilization allows more efficient selection of binders from a phage-displayed naïve antibody library . In addition, for both these applications, specific immobilization requires much less amount of protein as compared to passive immobilization and can be easily multiplexed . The simplified strategy described here for the production of highly pure biotin-tagged proteins will find use in numerous applications, including those, which may require immobilization of multiple proteins simultaneously on a solid surface .
properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHOWLWUTYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG(4)-Picolyl-N3 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)

![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-(Acetylthio)butyloxyhydroxycalix[8]arene](/img/structure/B6288706.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![2-Carbethoxymethyloxybenzyloxycalix[8]arene](/img/structure/B6288712.png)
![4-Chlorobutyloxybenzyloxycalix[8]arene](/img/structure/B6288724.png)
![Tetrapentyloxy-bromocalix[4]arene](/img/structure/B6288738.png)



